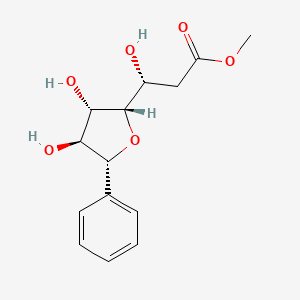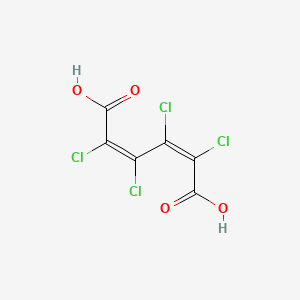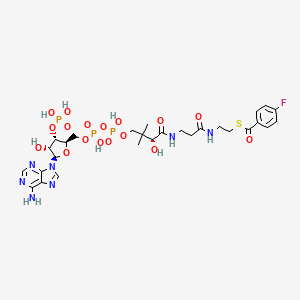
4-Fluorobenzoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-fluorobenzoic acid. It derives from a benzoyl-CoA and a 4-fluorobenzoic acid.
Scientific Research Applications
Enzymatic Degradation and Biodegradation
ATP-Dependent C–F Bond Cleavage in Biodegradation : 4-Fluorobenzoyl-CoA (4-F-BzCoA) plays a crucial role in the biodegradation of fluoroaromatic compounds. In an oxygen-independent process, 4-F-BzCoA undergoes ATP-dependent defluorination to benzoyl-coenzyme A (BzCoA) and HF, catalyzed by class I BzCoA reductase (BCR). This process is significant for the biodegradation of fluoroaromatics, such as 4-fluorobenzoate or 4-fluorotoluene, in the denitrifying bacterium Thauera aromatica, leading to the complete degradation of these compounds into CO2 and HF (Tiedt et al., 2016).
Role in Anaerobic Degradation : 4-Fluorobenzoyl-CoA is also involved in the anaerobic degradation of meta-substituted halobenzoates. It has been observed that enzymes capable of degrading halobenzoates under anaerobic conditions often convert these compounds into non-halogenated CoA-ester intermediates, essential for metabolic processes in microorganisms like Thauera chlorobenzoica (Kuntze et al., 2011).
Enzyme Catalysis and Reactivity
Nucleophilic Aromatic Substitution : Studies have explored the relative leaving group abilities in the dehalogenation reactions catalyzed by enzymes like 4-chlorobenzoyl-CoA dehalogenase. It was found that the dehalogenation of 4-fluorobenzoyl-CoA is significantly slower compared to other halogenated analogs, highlighting the unique reactivity of the fluorine atom in enzymatic processes (Crooks & Copley, 1993).
Synthesis and Reactivity of Thioureas : The synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involve 4-fluorobenzoyl as a key component. These compounds have been analyzed for their structural and vibrational properties, contributing to the understanding of their reactivity and potential applications in various fields (Saeed et al., 2011).
properties
Product Name |
4-Fluorobenzoyl-CoA |
|---|---|
Molecular Formula |
C28H39FN7O17P3S |
Molecular Weight |
889.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-fluorobenzenecarbothioate |
InChI |
InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
ORILDBXADZMSHG-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




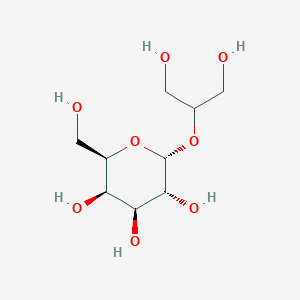
![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1241077.png)

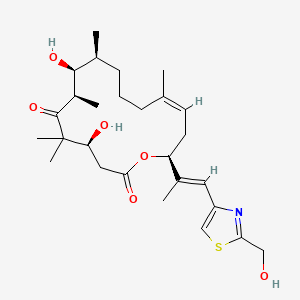
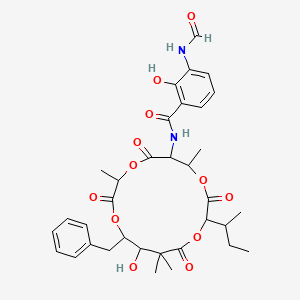
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
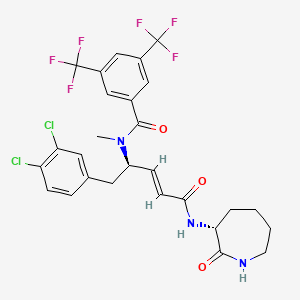
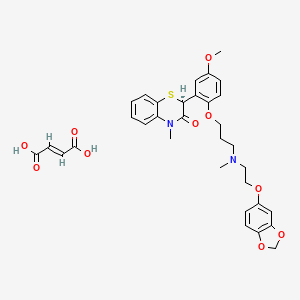
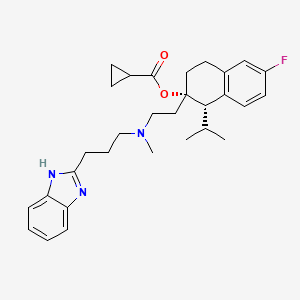
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
